molecular formula C18H14N2O5 B2613677 Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate CAS No. 683232-45-3

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate

Cat. No.: B2613677
CAS No.: 683232-45-3
M. Wt: 338.319
InChI Key: JBRIKXAFGTZSOR-UHFFFAOYSA-N
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Description

“Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” is a synthetic compound used in various scientific experiments. It is a derivative of isoindolinone, a heterocyclic compound that is found in a variety of natural products and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of isoindolinones, including “this compound”, has been explored in various studies . One method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . This reaction provides a convenient access to 3,3-disubstituted isoindolinones .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The isoindolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in 3-position .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular formula is C18H14N2O5 and its molecular weight is 338.319. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume have been reported .

Scientific Research Applications

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, a related compound, exhibits unique crystallization behavior with eight molecules in the crystallographic asymmetric unit. Under high pressure, it undergoes a phase transition to a structure with fewer molecules per unit, highlighting the impact of pressure on crystal engineering and molecular conformation within high-Z′ structures (Johnstone et al., 2010).

Liquid Crystal and Mesophase Characterization

Research into isoindoline-1,3-dione-based mesogenic Schiff bases, which are structurally similar, has led to the discovery of compounds exhibiting liquid crystalline behavior. This work aids in understanding the influence of molecular structure on mesophase properties and thermal behavior, contributing to the development of new materials with specific liquid crystalline phases (Dubey et al., 2018).

Photopolymerization Applications

The exploration of new alkoxyamine compounds, such as methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, for use as photoiniters in photopolymerization reveals the potential of incorporating specific functional groups to modulate photophysical and photochemical properties for polymerization processes. This area of research opens up new possibilities for the controlled synthesis of polymers with desirable properties through light-induced reactions (Guillaneuf et al., 2010).

Future Directions

The future directions for the study of “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more studies are needed to fully understand its physical and chemical properties, as well as its safety and hazards .

Mechanism of Action

Target of Action

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a synthetic compound that has been found to bind with high affinity to multiple receptors . The primary targets of this compound are yet to be fully identified due to the complexity of its structure and the broad spectrum of its biological activities .

Mode of Action

The interaction of this compound with its targets results in a variety of biological responses. The compound’s mode of action is believed to be related to its ability to bind to these targets and induce changes in their function . .

Biochemical Pathways

This compound is known to affect several biochemical pathways. Its broad-spectrum biological activities suggest that it may interact with multiple pathways, leading to diverse downstream effects

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its broad-spectrum biological activities . These effects are likely to be the result of the compound’s interactions with its various targets and its impact on multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological conditions under which the compound is administered, as well as the presence of other compounds that may interact with this compound .

Properties

IUPAC Name

methyl 4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-20-16(22)12-4-3-5-13(14(12)17(20)23)19-15(21)10-6-8-11(9-7-10)18(24)25-2/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRIKXAFGTZSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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